molecular formula C25H20N2O B2634444 2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034226-33-8

2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No.: B2634444
CAS No.: 2034226-33-8
M. Wt: 364.448
InChI Key: LPRUEOVRPYYTOP-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a naphthalene system, an indoline core, and a pyridine ring, a design strategy often employed to create molecules with diverse biological profiles. The naphthalene moiety is a privileged structure in material science and is known for its role in various biologically active compounds . The indole and indoline scaffold is a fundamental building block in pharmaceuticals and is extensively documented to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The integration of a pyridinyl group further enhances the molecule's potential for molecular recognition and binding to enzymatic targets. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex heterocyclic systems, or as a candidate for in vitro screening against various disease models. Its structural features make it a valuable probe for investigating novel therapeutic agents and structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-naphthalen-1-yl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c28-25(17-21-6-3-5-19-4-1-2-7-23(19)21)27-15-12-22-16-20(8-9-24(22)27)18-10-13-26-14-11-18/h1-11,13-14,16H,12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRUEOVRPYYTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound that features a unique combination of naphthalene, indoline, and pyridine structures. This indolinone derivative has gained attention in recent years due to its promising biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N2OC_{25}H_{20}N_{2}O, with a molecular weight of approximately 364.4 g/mol. Its structure can be visualized as an ethanone derivative where the carbonyl group is connected to both the naphthalene and the indoline-pyridine system. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC25H20N2O
Molecular Weight364.4 g/mol
CAS Number2034226-33-8

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies show that indolinone derivatives can interact with microtubules, which are crucial for cell division and stability. This interaction can disrupt cancer cell proliferation, making it a candidate for further investigation in cancer therapies. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin .

Neuroprotective Effects

In addition to its anticancer potential, this compound may also play a role in neuroprotection. Preliminary studies suggest that it could inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), which is implicated in Alzheimer's disease. By inhibiting AChE, the compound could enhance acetylcholine levels in the brain, potentially improving cognitive function .

The biological activity of this compound is largely attributed to its structural features that allow for specific interactions with biological targets:

  • Microtubule Interaction : The compound's ability to bind to tubulin may lead to disruption of microtubule dynamics, which is essential for cancer cell division.
  • Enzyme Inhibition : By targeting AChE and other relevant enzymes, it may exert protective effects against neurodegeneration.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in both cancer treatment and neuroprotection:

  • Cytotoxicity Studies : In vitro studies demonstrated that indolinone derivatives similar to this compound exhibited enhanced cytotoxic effects against various cancer cell lines, suggesting a promising therapeutic application .
  • Neuroprotective Studies : Research indicated that compounds designed with similar frameworks could inhibit AChE effectively while also showing antioxidant properties, indicating potential for dual-action therapies against neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that indolinone derivatives, including 2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, exhibit promising anticancer properties. Studies have demonstrated that this compound can interact with microtubules, potentially disrupting cancer cell proliferation. Its structural features allow for enhanced binding affinity to cancer-related targets, making it a candidate for further development in cancer therapies.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. The presence of the pyridine moiety is believed to contribute to its effectiveness against bacterial strains. This aspect warrants further investigation into its potential as an antimicrobial agent in clinical settings.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Study on Anticancer Mechanisms : A recent study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer drugs .
  • Antimicrobial Efficacy Assessment : Another research project tested the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analogues

The ethanone core is a common feature among several pharmacologically active compounds. Key comparisons include:

Compound Name Key Structural Features Analytical Techniques Potential Applications Reference
Target Compound Naphthalenyl, pyridinyl-indolinyl, ethanone NMR, HRMS (inferred) Unknown (see Notes) N/A
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Indenyl, pyrrolidinyl, ethanone HRMS, NMR, X-ray Psychoactive substance
1-[3-Amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-2-(3-nitrophenyl)ethan-1-one Indazolyl, pyridinyl, nitrophenyl, ethanone Not specified Kinase inhibition
(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone Methoxynaphthalenyl, pentylindolyl, methanone Not specified Synthetic cannabinoid analog

Key Observations:

  • Ethanone vs. Methanone: The target compound’s ethanone backbone offers greater conformational flexibility compared to methanone analogs (e.g., ), which may influence binding kinetics .
  • Substituent Effects: Naphthalenyl groups (as in ) enhance lipophilicity, whereas pyrrolidinyl or nitrophenyl groups () modulate receptor selectivity .

Pharmacological and Forensic Relevance

  • Psychoactive Potential: Cathinone derivatives () and naphthalenyl-indole compounds () are linked to psychoactivity, implying possible CNS effects in the target compound .
  • Selectivity: Pyridinyl-indazole derivatives () demonstrate kinase inhibition, hinting at therapeutic avenues for the target compound if similar binding motifs exist .

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